3-Amino-4-fluorobenzenesulfonamide
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Overview
Description
3-Amino-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S . It is a white to beige crystalline solid. The compound is soluble in water, methanol, and dimethylsulfoxide.
Molecular Structure Analysis
The molecular weight of 3-Amino-4-fluorobenzenesulfonamide is 190.2 g/mol . The InChI code is 1S/C6H7FN2O2S/c7-5-2-1-4 (3-6 (5)8)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) and the InChI key is VNVFOYIKSYHSDJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-4-fluorobenzenesulfonamide has a molecular weight of 190.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Direct Fluorination and Amination of (Hetero)aromatic C–H Bonds
3-Amino-4-fluorobenzenesulfonamide: is utilized in the direct fluorination and amination of (hetero)aromatic C–H bonds. This process is crucial for the synthesis of various aromatic compounds that have applications in pharmaceuticals and agrochemicals. The ability to directly introduce fluorine or an amino group into aromatic systems allows for the creation of compounds with enhanced biological activity and stability .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 3-amino-4-fluorobenzenesulfonamide belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This suggests that 3-Amino-4-fluorobenzenesulfonamide may also target enzymes involved in the folic acid synthesis pathway.
Mode of Action
Based on the known action of sulfonamides, it can be inferred that 3-amino-4-fluorobenzenesulfonamide might inhibit the enzymes involved in the synthesis of folic acid, thereby preventing the production of dna in bacteria .
Biochemical Pathways
Given its potential role as a sulfonamide, it is likely that it affects the folic acid synthesis pathway, leading to downstream effects on dna synthesis .
Pharmacokinetics
Its predicted density is 1523±006 g/cm3, and its predicted boiling point is 3916±520 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth by preventing dna synthesis .
Safety and Hazards
properties
IUPAC Name |
3-amino-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVFOYIKSYHSDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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